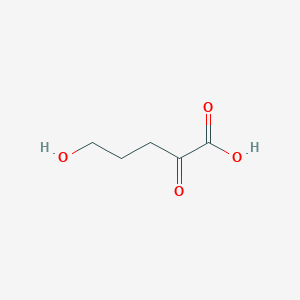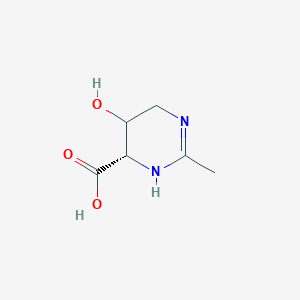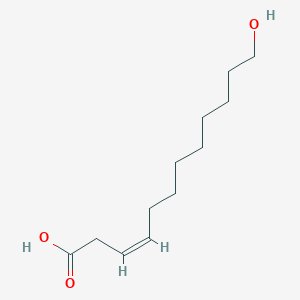
12-hydroxy-3Z-dodecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-12-hydroxydodec-3-enoic acid: is an organic compound characterized by the presence of a hydroxyl group and a double bond in its structure. This compound is a type of hydroxy fatty acid, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-12-hydroxydodec-3-enoic acid can be achieved through several methods. One common approach involves the use of whole-cell biocatalysis, where specific enzymes are employed to catalyze the conversion of precursor compounds into the desired product. For instance, the use of recombinant Escherichia coli cells expressing specific enzymes can facilitate the production of hydroxy fatty acids .
Industrial Production Methods: In an industrial setting, the production of (Z)-12-hydroxydodec-3-enoic acid may involve the use of optimized biocatalytic processes. These processes often include the use of permeabilized cells to enhance the efficiency of the enzymatic reactions. The reaction conditions, such as pH, temperature, and substrate concentration, are carefully controlled to maximize yield and productivity .
Chemical Reactions Analysis
Types of Reactions: (Z)-12-hydroxydodec-3-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Z)-12-hydroxydodec-3-enoic acid can yield corresponding keto acids, while reduction can produce saturated hydroxy acids .
Scientific Research Applications
Chemistry: In chemistry, (Z)-12-hydroxydodec-3-enoic acid is used as a precursor for the synthesis of various polymers and additives. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity .
Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. It is also investigated for its antimicrobial properties, making it a candidate for the development of new antibiotics .
Medicine: In the medical field, (Z)-12-hydroxydodec-3-enoic acid is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising compound for the treatment of various diseases, including inflammatory conditions and metabolic disorders .
Industry: Industrially, this compound is used in the production of lubricants, emulsifiers, and stabilizers. Its high reactivity and solvent miscibility make it a valuable component in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of (Z)-12-hydroxydodec-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in fatty acid metabolism, thereby influencing cellular processes such as energy production and lipid synthesis. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
(Z)-12-hydroxyoctadec-9-enoic acid: This compound shares a similar structure but differs in the length of the carbon chain.
(E)-12-hydroxydodec-3-enoic acid: This isomer differs in the configuration of the double bond.
Uniqueness: The uniqueness of (Z)-12-hydroxydodec-3-enoic acid lies in its specific structural features, such as the position of the hydroxyl group and the configuration of the double bond. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(Z)-12-hydroxydodec-3-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h6,8,13H,1-5,7,9-11H2,(H,14,15)/b8-6- |
InChI Key |
RRJILZUCEDMMNU-VURMDHGXSA-N |
Isomeric SMILES |
C(CCCCO)CCC/C=C\CC(=O)O |
Canonical SMILES |
C(CCCCO)CCCC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


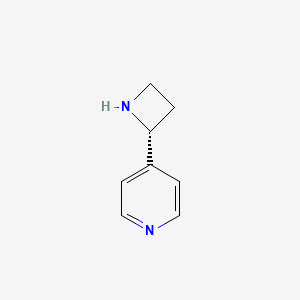
![Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-](/img/structure/B15216086.png)
![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
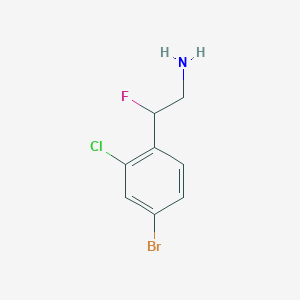
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
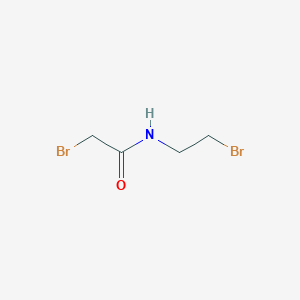
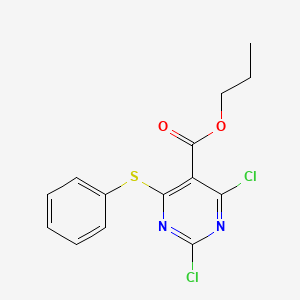
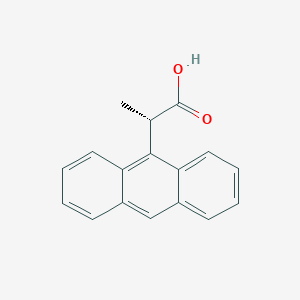
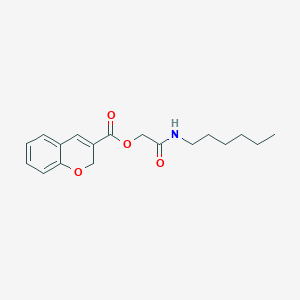
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)
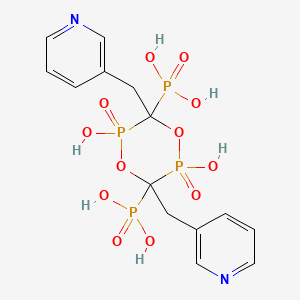
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
